molecular formula C22H20FN3O2S B2417743 (2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide CAS No. 850900-09-3

(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide

Katalognummer: B2417743
CAS-Nummer: 850900-09-3
Molekulargewicht: 409.48
InChI-Schlüssel: NFEJPXDFKCSRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide is a sophisticated chemical entity of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on a 4-thiazolidinone scaffold, a privileged heterocycle known for its wide range of pharmacological activities. The molecule is designed as a Knoevenagel adduct, featuring a (Z)-configured cyanoacrylamide group, which is a critical pharmacophore that can act as a Michael acceptor, potentially enabling covalent binding to cysteine residues in biological targets. This compound is primarily investigated for its potential as a protein kinase inhibitor. Structural analogs of this molecule, particularly those incorporating the cyanoacrylamide moiety within a thiazolidinone core, have demonstrated potent and selective inhibition of key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) family. For instance, related compounds have shown promising anti-angiogenic effects by blocking VEGFR-2 (KDR) signaling, a critical pathway in tumor growth and metastasis. Consequently, this reagent serves as a valuable chemical probe for studying angiogenesis and oncogenic signaling pathways in cellular and biochemical assays. Its research applications extend to the development of novel therapeutic agents for cancer and other proliferation-dependent diseases. The presence of the 4-fluorophenyl and phenethyl substituents suggests its potential for optimized target binding and pharmacokinetic properties, making it a crucial intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound to elucidate mechanisms of action, explore downstream signaling consequences of kinase inhibition, and validate new targets in phenotypic screens.

Eigenschaften

IUPAC Name

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-2-19-21(28)26(17-10-8-16(23)9-11-17)22(29-19)18(14-24)20(27)25-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-13H2,1H3,(H,25,27)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJPXDFKCSRDH-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current literature on the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which include a thiazolidinone ring and a cyano group. Its chemical formula is C18H20FN3OC_{18}H_{20}FN_3O with a molecular weight of approximately 313.37 g/mol.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide have been shown to induce apoptosis in various cancer cell lines through mechanisms involving both intrinsic and extrinsic pathways .

Case Study:
A study evaluating the cytotoxic effects of thiazolidinone derivatives on HeLa cells revealed that these compounds can significantly reduce cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .

Antibacterial Activity

The antibacterial efficacy of thiazolidinone compounds has also been extensively studied. (2Z)-2-Cyano derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis showed that certain derivatives displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics .

Data Table: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
(2Z)-2-Cyano DerivativeS. aureus8 µg/mL
(2Z)-2-Cyano DerivativeE. coli12 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, (2Z)-2-Cyano derivatives have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage models, suggesting their potential as anti-inflammatory agents .

The biological activities of (2Z)-2-Cyano derivatives are attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : Reduction in the production of inflammatory cytokines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Anticancer Activity :
    • Several studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which is crucial for leukotriene synthesis . This makes it a candidate for further development as a treatment for inflammatory diseases.
  • Dipeptidyl Peptidase Inhibition :
    • Research indicates that related compounds can inhibit dipeptidyl peptidase activity, which is relevant for treating conditions like diabetes and obesity. The inhibition of this enzyme can improve insulin sensitivity and glycemic control, highlighting the compound's potential in metabolic disorders .

Case Studies

  • In Vitro Cytotoxicity Assays :
    • In one study, the compound was tested against various cancer cell lines including SNB-19 and OVCAR-8. Results showed significant growth inhibition percentages, indicating its effectiveness as a cytotoxic agent against these tumors .
  • Animal Models :
    • In vivo studies using genetically modified models have demonstrated that derivatives of this compound can lower glucose levels significantly, suggesting potential applications in diabetes management .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits 5-lipoxygenase
Dipeptidyl Peptidase InhibitionImproves insulin sensitivity

Q & A

Q. Key Reaction Conditions :

  • Temperature: Reflux (~80–100°C) for condensation .
  • Solvents: Toluene:water mixtures or DMF for acylation .
  • Monitoring: TLC with hexane:ethyl acetate (9:1) to track progress .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:
Essential techniques include:

  • NMR Spectroscopy : Assigns chemical shifts for the cyano group (δ ~110–120 ppm in 13C^{13}\text{C}), thiazolidinone ring protons (δ 3.5–4.5 ppm in 1H^1\text{H}), and fluorophenyl groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 424.4 [M+H]+^+) validate molecular weight .
  • TLC : Rf values (e.g., 0.6–0.8 in hexane:EtOAc) monitor intermediate steps .

Advanced: How can reaction conditions be optimized for higher thiazolidinone ring yields?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for ring closure .
  • Catalysts : Use of K2_2CO3_3 or NaN3_3 to stabilize intermediates during cyclization .
  • Temperature Control : Gradual heating (60°C → reflux) minimizes side reactions .

Q. Example Protocol :

StepReagents/ConditionsYield Improvement
CyclizationDMF, K2_2CO3_3, 60°C75% → 88%
AcylationTriethylamine, chloroacetyl chloride, RT65% → 80%

Advanced: How to resolve discrepancies in reported biological activities?

Answer:
Discrepancies (e.g., variable IC50_{50} values) arise from:

  • Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Compound Purity : Validate purity (>95%) via HPLC before testing .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate pharmacophores .

Q. Case Study :

  • Substituting the cyano group with carboxyl increased antimicrobial activity by 3-fold .

Basic: What are the proposed biological targets?

Answer:
Potential targets include:

  • Enzymes : Tyrosine kinases or cyclooxygenase (COX-2) inhibition, inferred from thiazolidinone analogs .
  • Receptors : G-protein-coupled receptors (GPCRs) due to fluorophenyl interactions .
  • Antimicrobial Targets : Bacterial cell wall synthesis enzymes .

Advanced: How does derivatization of the cyano group alter activity?

Answer:
Functional group modifications impact:

  • Solubility : Replacing cyano with hydroxyl improves aqueous solubility but reduces membrane permeability .
  • Binding Affinity : Nitrile-to-amide conversion enhances hydrogen bonding with enzyme active sites (e.g., ΔG = -8.2 kcal/mol via docking) .

Q. Synthetic Pathways :

  • Nucleophilic Substitution : React with NH3_3/MeOH to form amidine derivatives .
  • Hydrolysis : H2_2SO4_4/H2_2O converts cyano to carboxyl groups .

Basic: What stability considerations are critical for storage?

Answer:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) .
  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Stable in DMSO (50 mg/mL) for in vitro studies .

Advanced: Which computational methods predict binding affinity?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR Models : Predict logP and IC50_{50} using MOE descriptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.